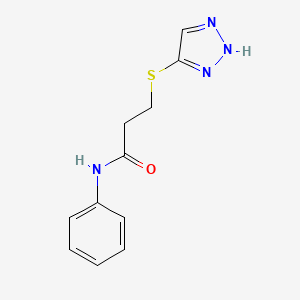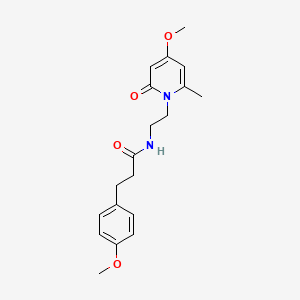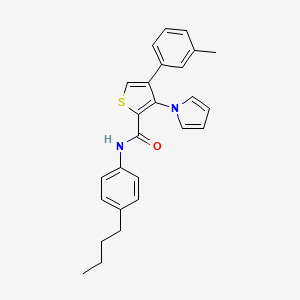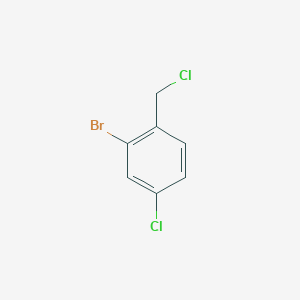
N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide, also known as PTSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTSA is a member of the triazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide is not fully understood, but it is believed to be due to its ability to interact with cellular proteins and enzymes. This compound has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth. In cancer cells, this compound has been found to induce apoptosis by activating caspases and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
This compound has been found to have a low toxicity profile, making it a promising candidate for further development. In addition, this compound has been shown to have good stability and solubility, which are important factors for drug development. This compound has also been found to have good bioavailability, meaning that it can be easily absorbed and distributed throughout the body.
実験室実験の利点と制限
One of the main advantages of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide is its versatility. It can be easily synthesized and modified to suit different applications. In addition, its low toxicity profile and good stability make it a safe and reliable compound for lab experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for the research and development of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide. One area of interest is the development of this compound as a potential antimicrobial agent. Further studies are needed to determine its efficacy against different bacterial strains and to investigate its mechanism of action. Another area of interest is the development of this compound as a cancer therapeutic agent. More studies are needed to determine its efficacy in vivo and to investigate its potential side effects. Finally, this compound has potential applications in the field of materials science, such as in the development of nanomaterials and sensors.
合成法
N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide can be synthesized through a one-pot reaction between N-phenylacrylamide and sodium azide. The reaction is catalyzed by copper(I) iodide and the product is obtained in high yield. This method is simple and efficient, making it suitable for large-scale production.
科学的研究の応用
N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has been found to exhibit various biological activities, including antimicrobial, anticancer, and antioxidant properties. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to have antioxidant activity, which can protect cells from oxidative stress.
特性
IUPAC Name |
N-phenyl-3-(2H-triazol-4-ylsulfanyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-10(13-9-4-2-1-3-5-9)6-7-17-11-8-12-15-14-11/h1-5,8H,6-7H2,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKFWBNVVSKSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCSC2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751870.png)


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751874.png)
![6-[Piperidin-1-yl-(3,4,5-trimethoxyphenyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B2751875.png)
![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2751878.png)




![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(furan-2-ylmethyl)-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2751887.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2751888.png)
![N-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2751889.png)
